molecular formula C20H20FN3 B2500875 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline CAS No. 683779-97-7

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

Cat. No.: B2500875
CAS No.: 683779-97-7
M. Wt: 321.399
InChI Key: VLXMUUHJXYESLG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or formic acid under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.

    Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the quinazoline core with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the fluorophenyl and methylpiperidinyl groups.

    4-(4-Methylpiperidin-1-yl)quinazoline: Lacks the fluorophenyl group.

    2-(4-Fluorophenyl)quinazoline: Lacks the methylpiperidinyl group.

Uniqueness

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is unique due to the presence of both the fluorophenyl and methylpiperidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXMUUHJXYESLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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